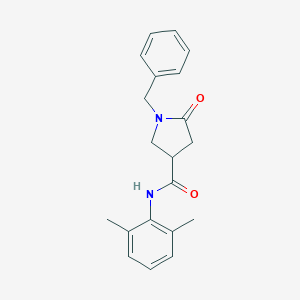
1-benzyl-N-(2,6-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-benzyl-N-(2,6-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide, also known as BDPC, is a synthetic compound that belongs to the class of psychoactive substances. It is a potent stimulant and has been known to produce effects similar to those of amphetamine and cocaine. BDPC has been the subject of extensive scientific research due to its potential as a therapeutic agent for various neurological disorders.
作用機序
1-benzyl-N-(2,6-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide acts as a potent inhibitor of the dopamine transporter (DAT), which is responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. By inhibiting DAT, this compound increases the concentration of dopamine in the synaptic cleft, leading to increased dopamine signaling and enhanced cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to improve cognitive function, memory, and attention in animal models. It has also been shown to increase locomotor activity and induce hyperactivity in rodents. This compound has been shown to have a low toxicity profile and does not produce significant adverse effects at therapeutic doses.
実験室実験の利点と制限
1-benzyl-N-(2,6-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide offers several advantages for laboratory experiments due to its potent and selective action on the dopamine transporter. It can be used to study the role of dopamine in various physiological and pathological conditions. However, this compound is a potent stimulant and can produce hyperactivity in animal models, which can be a confounding factor in behavioral experiments.
将来の方向性
1-benzyl-N-(2,6-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide has shown promising results in preclinical studies as a potential therapeutic agent for various neurological disorders. Future studies should focus on the development of more selective and potent DAT inhibitors with improved pharmacokinetic properties. Additionally, studies should investigate the long-term effects of this compound on cognitive function and behavior in animal models. Finally, clinical trials should be conducted to evaluate the safety and efficacy of this compound as a therapeutic agent for neurological disorders in humans.
合成法
1-benzyl-N-(2,6-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide can be synthesized through a multi-step process involving the reaction of various reagents. The first step involves the condensation of 2,6-dimethylphenylacetonitrile with benzylamine to form the intermediate benzylidene derivative. This intermediate is then reduced to the corresponding amine using sodium borohydride. The final step involves the reaction of the amine with 3-(dimethylamino)crotonic acid to form this compound.
科学的研究の応用
1-benzyl-N-(2,6-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide has been extensively studied for its potential as a therapeutic agent for various neurological disorders such as Parkinson's disease, Alzheimer's disease, and attention deficit hyperactivity disorder (ADHD). It has been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain, which are neurotransmitters that play a crucial role in regulating mood, attention, and motivation.
特性
分子式 |
C20H22N2O2 |
|---|---|
分子量 |
322.4 g/mol |
IUPAC名 |
1-benzyl-N-(2,6-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C20H22N2O2/c1-14-7-6-8-15(2)19(14)21-20(24)17-11-18(23)22(13-17)12-16-9-4-3-5-10-16/h3-10,17H,11-13H2,1-2H3,(H,21,24) |
InChIキー |
AOCYDKBUQKJRTO-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2CC(=O)N(C2)CC3=CC=CC=C3 |
正規SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2CC(=O)N(C2)CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 3-[(4-methylbenzoyl)amino]benzoate](/img/structure/B271130.png)
![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 2-[(diphenylamino)carbonyl]benzoate](/img/structure/B271131.png)
![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 2-(4-bromophenyl)-8-methyl-4-quinolinecarboxylate](/img/structure/B271132.png)
![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 6-bromo-2-(4-methoxyphenyl)-4-quinolinecarboxylate](/img/structure/B271135.png)









